N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, pyrrolidine, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, while the pyrrolidine ring can be constructed via a cyclization reaction. The final step involves coupling the indole and pyrrolidine intermediates with the 4-chlorophenyl group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives from oxidation, alcohol derivatives from reduction, and various substituted phenyl derivatives from substitution reactions .
Scientific Research Applications
N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine
- 1H-Indole-3-acetic acid, ethyl ester
Uniqueness
N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 5-fluoroindole moiety, which can enhance its biological activity and selectivity compared to other indole derivatives. Additionally, the combination of the chlorophenyl and pyrrolidine groups provides a distinct structural framework that can interact with a wide range of molecular targets .
Properties
Molecular Formula |
C21H19ClFN3O2 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19ClFN3O2/c22-15-1-4-17(5-2-15)25-21(28)14-9-20(27)26(12-14)8-7-13-11-24-19-6-3-16(23)10-18(13)19/h1-6,10-11,14,24H,7-9,12H2,(H,25,28) |
InChI Key |
BYNYREITFJRBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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